δ- and µ-Opioid Receptor Binding Affinity: Met-Enkephalin vs. Leu-Enkephalin Head-to-Head Comparison
Met-enkephalin (IRT-102) exhibits substantially higher binding affinity at both δ- and µ-opioid receptors compared to its closest endogenous congener, Leu-enkephalin. At the δ-opioid receptor, Met-enkephalin binds with Ki = 0.65 nM versus 4.0 nM for Leu-enkephalin, representing a 6.2-fold affinity advantage . At the µ-opioid receptor, the Ki values are 1.7 nM and 3.4 nM respectively, a 2.0-fold difference . Both peptides are highly selective for δ- and µ- over κ-opioid receptors (Ki > 1,000 nM). These binding data are derived from radioligand displacement assays using recombinant human opioid receptors.
| Evidence Dimension | Opioid receptor binding affinity (Ki) at δ, µ, and κ receptors |
|---|---|
| Target Compound Data | Met-enkephalin: Ki(δ) = 0.65 nM, Ki(µ) = 1.7 nM, Ki(κ) > 1,000 nM |
| Comparator Or Baseline | Leu-enkephalin: Ki(δ) = 4.0 nM, Ki(µ) = 3.4 nM, Ki(κ) > 1,000 nM |
| Quantified Difference | 6.2-fold higher δ-receptor affinity; 2.0-fold higher µ-receptor affinity for Met-enkephalin |
| Conditions | Radioligand displacement binding assays using recombinant human δ-, µ-, and κ-opioid receptors expressed in mammalian cell lines |
Why This Matters
The 6.2-fold greater δ-receptor affinity of IRT-102 means that significantly lower concentrations are required to achieve equivalent receptor occupancy compared to Leu-enkephalin, which is critical for experimental designs requiring defined δ- versus µ-biased opioid signaling.
